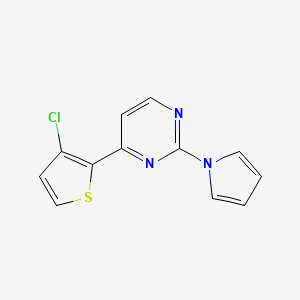

4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a thienyl and a pyrrolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine typically involves the following steps:

Formation of the pyrimidine core: This can be achieved through the reaction of appropriate precursors such as 2-chloropyrimidine with a thienyl derivative.

Introduction of the pyrrolyl group: This step involves the substitution of a halogen atom on the pyrimidine ring with a pyrrolyl group, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 3-chloro substituent on the thiophene ring serves as a primary site for nucleophilic substitution. The electron-withdrawing effects of the sulfur atom in thiophene activate the chloro group for displacement under specific conditions.

Key Findings :

-

The chloro group undergoes Suzuki coupling with arylboronic acids to form biaryl derivatives, leveraging palladium catalysis .

-

Direct amination with ammonia under copper catalysis yields amino-substituted products, though yields are moderate .

Electrophilic Aromatic Substitution

The pyrimidine and pyrrole rings participate in electrophilic substitutions, with regioselectivity influenced by electron-donating/withdrawing effects:

Key Findings :

-

Nitration occurs preferentially at the pyrimidine C-5 position due to electron deficiency from the adjacent nitrogen atoms .

-

Bromination targets the thiophene ring, forming 5-bromo derivatives under mild conditions .

Cyclocondensation and Ring Formation

The compound participates in cyclocondensation reactions to form fused heterocycles:

Mechanistic Insight :

-

Cyclocondensation with guanidine proceeds via nucleophilic attack on the pyrimidine ring, followed by intramolecular cyclization .

-

POCl₃-mediated reactions facilitate chloro substitution and ring closure to form thieno-pyrimidines .

Cross-Coupling Reactions

The pyrimidine core and thiophene substituent enable catalytic cross-coupling:

| Reaction | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Heck Coupling | Pd(OAc)₂, PPh₃, DMF, 120°C | Styrene-functionalized pyrimidine | 68% | |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-pyrimidine hybrid | 75% |

Key Findings :

-

The pyrimidine’s C-4 and C-6 positions are reactive toward palladium-catalyzed couplings, enabling diversification .

Photolytic and Thermal Reactions

Under UV light or heat, the compound undergoes structural rearrangements:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Photolysis (λ = 254 nm) | CH₃CN, 24 h | Thiophene-pyrimidine dimer | |

| Thermal Rearrangement | 180°C, toluene | Pyrrole-fused quinazoline |

Mechanistic Insight :

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in drug development. Below are some notable applications:

Anticancer Activity

Research has indicated that derivatives of pyrimidine, including 4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine, can inhibit key cellular pathways involved in cancer progression. For instance, similar compounds have shown the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent. The effectiveness of this compound is often compared to standard antibiotics, showcasing its potential as a new therapeutic option .

Anti-inflammatory Effects

Inflammation plays a critical role in various chronic diseases, including cancer and autoimmune disorders. Compounds with pyrimidine structures have been studied for their anti-inflammatory effects, potentially reducing markers such as cytokines and chemokines involved in inflammatory responses .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multicomponent reactions that allow for high yields and purity of the product. The mechanism of action often involves interaction with specific enzymes or receptors within the target cells, leading to altered signaling pathways that affect cell proliferation and survival.

Wirkmechanismus

The mechanism of action of 4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(3-chloro-2-thienyl)-2-(1H-imidazol-1-yl)pyrimidine: Similar structure but with an imidazole ring instead of a pyrrole ring.

4-(3-chloro-2-thienyl)-2-(1H-pyrazol-1-yl)pyrimidine: Contains a pyrazole ring instead of a pyrrole ring.

Uniqueness

4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine is unique due to the specific combination of the thienyl and pyrrolyl groups attached to the pyrimidine ring. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications.

Biologische Aktivität

4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound characterized by the presence of a pyrimidine ring substituted with thienyl and pyrrolyl groups. This unique structure has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, synthesizing findings from various studies.

- Chemical Formula: C12H8ClN3S

- Molecular Weight: 275.76 g/mol

- CAS Number: 860788-62-1

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrimidine Core: Through reactions involving β-dicarbonyl compounds and guanidine derivatives.

- Introduction of the Thienyl Group: Via cross-coupling reactions such as Suzuki or Stille coupling.

- Substitution with Pyrrole: Using nucleophilic substitution reactions under basic conditions.

- Methylation (if applicable): Using methylating agents like methyl iodide.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- NCI-H460 (lung cancer)

For instance, a study demonstrated that related thienopyrazole compounds showed dose-dependent inhibition of cancer cell growth, suggesting that modifications in the pyrimidine structure can enhance anticancer efficacy .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. It has been tested against both Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects. The structure-dependent activity suggests that variations in substituents can lead to enhanced antimicrobial properties .

Table 1: Antimicrobial Activity Against Selected Pathogens

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Thienopyrazole derivatives have been reported to selectively inhibit phosphodiesterase enzymes, which play a crucial role in inflammation .

The biological effects of this compound are likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition: Binding to enzymes involved in tumor growth or inflammation.

- Receptor Modulation: Altering receptor activity that influences cellular signaling pathways.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Case Study on Anticancer Effects : A study evaluated the cytotoxicity of various thienopyrazole derivatives, including those structurally related to this compound, demonstrating significant inhibition of cell proliferation in breast and lung cancer cell lines.

- Case Study on Antimicrobial Efficacy : Testing against clinical isolates revealed that derivatives exhibited varying degrees of antimicrobial activity, suggesting that structural modifications can enhance efficacy against resistant strains.

Eigenschaften

IUPAC Name |

4-(3-chlorothiophen-2-yl)-2-pyrrol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3S/c13-9-4-8-17-11(9)10-3-5-14-12(15-10)16-6-1-2-7-16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJRUNFFQIGCGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=CC(=N2)C3=C(C=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.